![molecular formula C11H13NO B12080471 Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)
Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- is an organic compound with the molecular formula C11H13NO It is a derivative of acetamide where the nitrogen atom is substituted with a (1Z)-1-phenyl-1-propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- typically involves the reaction of acetamide with (1Z)-1-phenyl-1-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
Acetamide+(1Z)-1-phenyl-1-propenyl chlorideNaOH, refluxAcetamide, N-[(1Z)-1-phenyl-1-propenyl]-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenylpropenyl oxides, while reduction could produce phenylpropenylamines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a useful probe in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various conditions, possibly due to its ability to interact with specific molecular targets.
Industry
In industrial applications, Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- can be used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism by which Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: Similar in structure but lacks the phenylpropenyl group.
N-Phenylacetamide: Another related compound with a simpler structure.
Propiophenone derivatives: Share the phenylpropenyl moiety but differ in other functional groups.
Uniqueness
Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
N-[(Z)-1-phenylprop-1-enyl]acetamide |
InChI |
InChI=1S/C11H13NO/c1-3-11(12-9(2)13)10-7-5-4-6-8-10/h3-8H,1-2H3,(H,12,13)/b11-3- |
Clave InChI |
WRGOKDJBSMGUDP-JYOAFUTRSA-N |
SMILES isomérico |
C/C=C(/C1=CC=CC=C1)\NC(=O)C |
SMILES canónico |
CC=C(C1=CC=CC=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


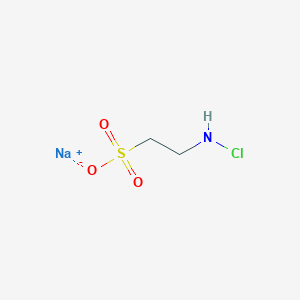
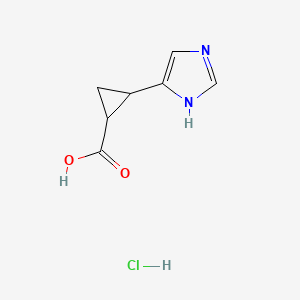
![2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12080413.png)

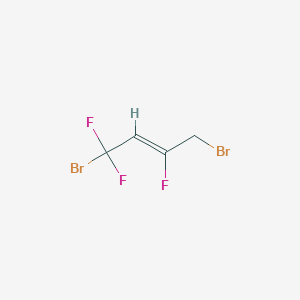
![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
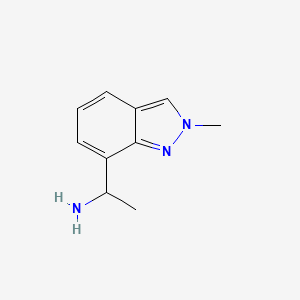
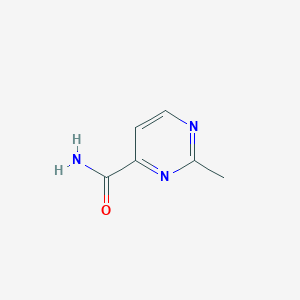
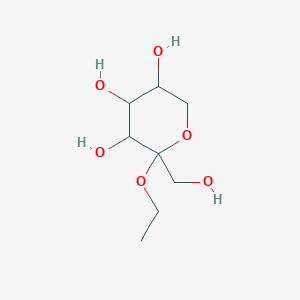
![Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-](/img/structure/B12080475.png)

![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)
![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)
